2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone
描述
This compound is a heterocyclic molecule featuring a benzothiazolo-triazole core linked to a cyclohexyl-substituted dimethylpyrrole moiety via a thioether bridge. While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs (e.g., those with 4-methoxyphenyl or 4-methylpiperidinyl substituents) suggest its relevance in drug discovery.
属性
IUPAC Name |
1-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS2/c1-14-12-17(15(2)25(14)16-8-4-3-5-9-16)19(27)13-28-21-23-24-22-26(21)18-10-6-7-11-20(18)29-22/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDDPEJQXRMBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a complex heterocyclic compound that incorporates both thiazole and triazole moieties. These structural features are known to confer various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound.
Synthesis
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives typically involves the formation of the thiazole ring through oxidative cyclization reactions. A notable method utilizes copper(II) chloride as a catalyst in an aqueous medium to facilitate the reaction between o-bromoarylisothiocyanates and aroylhydrazides. This approach has yielded several derivatives with promising biological activities .
Antimicrobial Activity
Research indicates that compounds containing the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole framework exhibit significant antimicrobial properties. For instance:
- Activity against Bacteria : Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring enhances this activity.
- Fungal Inhibition : The antifungal efficacy of triazole derivatives is well-documented. The structure-activity relationship (SAR) studies reveal that modifications to the triazole core can lead to enhanced antifungal potency against various pathogens .
Antitumor Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Line Studies : Compounds similar to 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone have shown IC50 values in the micromolar range against different cancer cell lines (e.g., HT29 colorectal cancer cells). The presence of specific substituents on the thiazole ring significantly influences cytotoxicity .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been highlighted in several studies. For example:
- Mechanism of Action : These compounds may inhibit pro-inflammatory cytokines and modulate immune responses. The thiazole moiety appears crucial for mediating these effects through interactions with inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance antimicrobial and anticancer activity |
| Alkyl substitutions | Improve lipophilicity and cellular uptake |
| Halogen substitutions | Often increase potency against specific targets |
Case Studies
Several studies have documented the biological activity of derivatives similar to this compound:
- Anticancer Activity : A study reported that a derivative with a similar structure exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value lower than standard chemotherapeutics like doxorubicin .
- Antifungal Efficacy : Another investigation demonstrated that a related triazole derivative showed broad-spectrum antifungal activity against Candida species with minimal inhibitory concentrations (MICs) comparable to existing antifungal agents .
相似化合物的比较
Comparison with Structural Analogs
The compound can be compared to two closely related derivatives from the evidence:
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Effects: The 4-methoxyphenyl analog () contains a polar methoxy group, which likely enhances solubility in polar solvents compared to the lipophilic cyclohexyl group in the target compound.
Molecular Weight and Density :
- The target compound’s inferred higher molar mass (~454 g/mol) compared to the analogs suggests increased steric bulk, which may influence pharmacokinetic properties such as membrane permeability or metabolic stability.
- The density differences (1.39 vs. 1.48 g/cm³) between the analogs indicate variations in molecular packing, possibly affecting crystallinity or thermal stability.
Acidity (pKa) :
- Both analogs exhibit acidic pKa values (~0.57–0.82), likely due to the thiol group in the thioether bridge. The cyclohexyl group’s electron-withdrawing nature in the target compound could further lower its pKa relative to the methoxyphenyl analog.
Research Findings and Limitations
- Bioactivity: No direct bioactivity data is available for the target compound.
- Limitations : Comparisons are constrained by the lack of experimental data for the target compound, necessitating reliance on structural analogs. Further studies are required to validate its physicochemical and biological properties.
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via reflux reactions in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and recrystallization (e.g., DMF–EtOH mixtures) to isolate the product . Purity validation typically involves:
- Chromatography : HPLC or TLC to confirm homogeneity.
- Spectroscopy : H/C NMR for functional group analysis and for molecular weight confirmation.
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation .
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition thresholds.
- Solubility Profiling : Test in polar (e.g., DMSO) vs. non-polar solvents to assess aggregation or precipitation.
- pH-Dependent Stability : Incubate in buffered solutions (pH 3–10) and monitor degradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) optimize the molecular geometry and compare bond lengths/angles with XRD data. For example, discrepancies in dihedral angles may arise from crystal packing effects vs. gas-phase DFT models. Adjusting basis sets (e.g., 6-31G+(d,p)) or incorporating solvent effects in simulations can improve alignment .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization : Vary reflux time (e.g., 2–8 hours) and solvent polarity (ethanol vs. DMF) to favor nucleophilic substitution at the thiol group .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization steps in the triazole-thiazole core .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry accordingly .
Q. How can the compound’s environmental fate and ecotoxicological risks be systematically evaluated?
- Methodological Answer : Apply the INCHEMBIOL framework :
- Physicochemical Properties : Measure log (octanol-water partition coefficient) to predict bioaccumulation.
- Biotic Degradation : Use microbial assays (e.g., OECD 301F) to assess biodegradability.
- Toxicity Screening : Conduct in vitro assays (e.g., zebrafish embryo toxicity) to estimate LC values and ecological risk quotients.
Data Contradiction and Analysis
Q. How to address conflicting bioactivity data across different assay models?
- Methodological Answer :
- Assay Replication : Repeat experiments in standardized cell lines (e.g., HEK293 or HepG2) with controlled conditions (e.g., serum-free media).
- Mechanistic Profiling : Compare results from enzyme inhibition (e.g., kinase assays) vs. whole-cell viability assays to distinguish direct target effects from off-target cytotoxicity .
- Statistical Validation : Apply ANOVA or Tukey’s HSD test to confirm significance across biological replicates .
Experimental Design
Q. What experimental frameworks integrate structural, computational, and biological data cohesively?
- Methodological Answer : A multi-modal approach includes:
- Structural-Activity Relationships (SAR) : Correlate XRD/DFT data with bioactivity (e.g., IC) to identify critical substituents (e.g., cyclohexyl vs. aryl groups).
- High-Throughput Screening (HTS) : Use 96-well plates to test derivatives for potency against therapeutic targets (e.g., cancer cell lines).
- Theoretical Linkage : Align findings with conceptual frameworks (e.g., ligand-receptor docking simulations) to propose mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
